(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide
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Overview
Description
(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
In terms of pharmacokinetics, the properties of a quinoline compound would depend on its specific structure and the presence of any functional groups. Generally, factors such as solubility, stability, and the presence of certain functional groups can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can influence the activity and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide typically involves the reaction of quinoline derivatives with appropriate amides. One common method involves the use of palladium-catalyzed amination reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly procedures. These methods focus on optimizing yield and purity while minimizing waste and energy consumption. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various alkylated or acylated quinoline compounds .
Scientific Research Applications
(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with similar structural features.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-ethyl-N-methyl-3-quinolin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-17(2)15(18)9-8-12-10-13-6-4-5-7-14(13)16-11-12/h4-11H,3H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMMOHLZZCTORP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C=CC1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)/C=C/C1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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